molecular formula C22H24N4O2S B2476918 N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide CAS No. 2191266-30-3

N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2476918
CAS No.: 2191266-30-3
M. Wt: 408.52
InChI Key: GKEJGRSYSFTAHR-UHFFFAOYSA-N
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Description

N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide is a synthetically designed organic compound incorporating multiple heterocyclic structures, including pyridazine, piperidine, and thiophene. Its complex architecture makes it a valuable intermediate for researchers, particularly in the fields of medicinal chemistry and drug discovery. The compound's core structure features a pyridazine ring, a heterocycle recognized for its unique physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capacity. These properties are crucial for molecular recognition and interaction with biological targets . The integration of a piperidine moiety, a common scaffold in medicinal chemistry, further enhances its potential as a bioactive compound. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, serving as key structural elements in various therapeutic agents . The thiophene ring adds to the molecule's versatility, as this heterocycle is frequently explored for developing new materials and pharmaceuticals. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure for the development of novel bioactive molecules.

Properties

IUPAC Name

N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-28-20-5-3-2-4-18(20)19-6-7-21(25-24-19)26-11-8-17(9-12-26)23-22(27)14-16-10-13-29-15-16/h2-7,10,13,15,17H,8-9,11-12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEJGRSYSFTAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N6O2C_{21}H_{22}N_{6}O_{2}, with a molecular weight of 390.4 g/mol. The structure includes a pyridazine ring, a piperidine moiety, and a thiophene group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H22N6O2
Molecular Weight390.4 g/mol
CAS Number1396809-20-3

Anticancer Properties

Research into the anticancer effects of piperidine derivatives has shown promising results. For example, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of piperidine-containing compounds. Studies have indicated that certain derivatives can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . The ability to cross the blood-brain barrier enhances their therapeutic potential.

Case Studies and Research Findings

  • Antitubercular Activity : A study evaluated a series of substituted pyridazine derivatives against Mycobacterium tuberculosis. Among them, several showed significant activity with IC90 values indicating strong inhibitory effects while remaining non-toxic to human cells .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on human embryonic kidney (HEK293) cells revealed that many piperidine derivatives exhibit low toxicity, making them promising candidates for further development in drug formulations .
  • Structure–Activity Relationship (SAR) : Detailed SAR studies have elucidated how modifications in the chemical structure influence biological activity. For instance, introducing different substituents on the piperidine or thiophene rings can enhance potency or selectivity against specific targets .

Scientific Research Applications

Biological Activities

Numerous studies have investigated the biological activities of this compound, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of pyridazine and thiophene exhibit significant antimicrobial properties. For instance, compounds similar to N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide have shown effectiveness against various bacterial strains through mechanisms involving disruption of cell wall synthesis and inhibition of protein synthesis .

Anticancer Properties

The compound's structure suggests potential anticancer activity, as many pyridazine derivatives have been linked to inhibiting cancer cell proliferation. Studies have demonstrated that modifications in the piperidine and thiophene rings can enhance cytotoxic effects against specific cancer cell lines .

Anti-inflammatory Effects

Research has also pointed to anti-inflammatory properties associated with compounds containing thiophene and pyridazine structures. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyridazine derivatives, including this compound, demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, showing promising results compared to conventional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that modifications in the piperidine and thiophene components significantly increased cytotoxicity. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range, indicating strong anticancer potential .

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